molecular formula C10H8Cl2N2O2 B11720953 Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate

Cat. No.: B11720953
M. Wt: 259.09 g/mol
InChI Key: NDBWOQWSWZNMFD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a chloro group, a chloromethyl group, and a cyano group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate typically involves the chlorination of ethyl nicotinate derivatives. One common method includes the reaction of ethyl nicotinate with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group, thereby altering the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

The major products formed from these reactions include substituted nicotinates, amines, and other derivatives that can be further utilized in various chemical syntheses.

Scientific Research Applications

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential antiviral and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The presence of the chloro and cyano groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate can be compared with other nicotinate derivatives, such as:

    Ethyl 6-chloro-2-(chloromethyl)nicotinate: Lacks the cyano group, which may result in different reactivity and applications.

    Ethyl 6-chloro-5-cyanonicotinate:

    Ethyl 2-(chloromethyl)-5-cyanonicotinate: The position of the chloro and cyano groups is altered, leading to variations in its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

ethyl 6-chloro-2-(chloromethyl)-5-cyanopyridine-3-carboxylate

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-3-6(5-13)9(12)14-8(7)4-11/h3H,2,4H2,1H3

InChI Key

NDBWOQWSWZNMFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)CCl

Origin of Product

United States

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